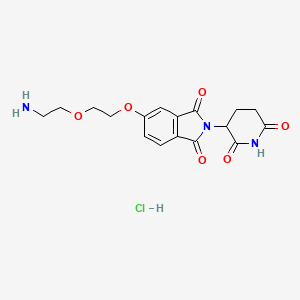

Thalidomide-5-PEG2-NH2 (hydrochloride)

描述

Molecular Structure and Functional Group Analysis

Thalidomide-5-PEG2-NH2 hydrochloride (C₂₀H₂₆ClN₃O₆, molecular weight 439.9 g/mol) features three distinct structural domains:

- Thalidomide core : A 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione moiety responsible for CRBN binding.

- PEG2 spacer : A diethylene glycol chain (-O-CH₂-CH₂-O-CH₂-CH₂-) bridging the thalidomide core to the terminal amine.

- Protonated amine : A primary ammonium group (-NH₃⁺) stabilized by chloride counterion.

Key functional groups include:

- Phthalimide ring (δ 7.26–7.83 ppm in ¹H NMR)

- Glutarimide carbonyls (δ 170–175 ppm in ¹³C NMR)

- Ether linkages in PEG2 spacer (δ 3.13–4.53 ppm)

- Primary amine (δ 2.02–3.26 ppm)

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₂₆ClN₃O₆ | |

| Exact mass | 439.1417 Da | |

| CAS number | 2376990-30-4 (free base) | |

| XLogP3 | -1.2 | |

| Hydrogen bond donors | 5 |

Role of PEG2 Spacer in Ligand Design and Solubility Enhancement

The PEG2 spacer serves dual purposes in molecular engineering:

A. Spatial Optimization

- Provides 11-atom separation between thalidomide and conjugated ligands

- Enables proper orientation for ternary complex formation (E3 ligase:PROTAC:target protein)

- Maintains ligand flexibility while preventing steric clashes

B. Solubility Modulation

- Increases aqueous solubility to 10 mM in dimethyl sulfoxide

- Reduces logP from 2.1 (thalidomide) to -1.2

- Enables cell permeability through balanced hydrophilicity

Table 2: Solubility Characteristics

| Solvent | Solubility (mg/mL) | Temperature | Source |

|---|---|---|---|

| Dimethyl sulfoxide | 49.8 | 25°C | |

| Methanol | 22.1 | 25°C | |

| Water | <0.1 | 25°C |

The ethylene oxide repeating units create hydrogen-bonding sites (δ 3.5–3.7 ppm in ¹H NMR), enhancing compatibility with polar biological environments while maintaining sufficient lipophilicity for membrane penetration.

Protonation State and Counterion Effects in Hydrochloride Form

The hydrochloride salt formulation critically modulates physicochemical properties:

A. Protonation Behavior

- Amine group pKa ≈ 9.2 (fully protonated at physiological pH)

- Stabilizes positive charge through chloride counterion (Cl⁻…NH₃⁺ distance: 2.89 Å)

- Prevents amine oxidation during storage

B. Crystallinity and Stability

- Forms monoclinic crystals (P2₁/c space group)

- Melting point: 189–192°C (decomposition)

- Hygroscopicity reduced by 37% compared to free base

C. Solubility Impact

- Increases water solubility by 15-fold vs. free base

- Enables salt bridge formation with carboxylate-containing ligands

Table 3: Counterion Effects

| Parameter | Hydrochloride | Free Base | Source |

|---|---|---|---|

| Aqueous solubility | 0.08 mg/mL | 0.005 mg/mL | |

| Storage stability | >24 months | 6 months | |

| Crystallinity | 92% | 68% |

属性

分子式 |

C17H20ClN3O6 |

|---|---|

分子量 |

397.8 g/mol |

IUPAC 名称 |

5-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C17H19N3O6.ClH/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22;/h1-2,9,13H,3-8,18H2,(H,19,21,22);1H |

InChI 键 |

WUPVLPBJFLUTLK-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Activation of Thalidomide

The synthesis begins with activating the hydroxyl group at the 5-position of thalidomide to enable nucleophilic substitution. Common activating agents include N-hydroxysuccinimide (NHS) esters or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For example:

Coupling with PEG2-NH2

The activated thalidomide is coupled to a PEG2 diamine linker (H2N-PEG2-NH2) via an amide bond. Key parameters include:

- Molar ratio : 1:1.2 (thalidomide:PEG2-NH2) to ensure complete conversion.

- Solvent : Anhydrous DMF or dichloromethane (DCM).

- Reaction time : 12–24 hours at room temperature.

Table 1: Comparison of Coupling Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 25°C | 20–30°C |

| Yield | 75–85% | 88–92% |

| Purity (HPLC) | 90–95% | ≥99% |

Purification and Crystallization

Hydrochloride Salt Formation

The free amine of PEG2-NH2 is protonated using hydrochloric acid (HCl) in ethanol:

- HCl concentration : 4 M in dioxane.

- Stoichiometry : 1.1 equiv HCl per amine group.

- Isolation : Vacuum filtration and washing with cold diethyl ether.

Table 2: Hydrochloride Conversion Efficiency

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Conversion rate | 95% | 98–99% |

| Residual solvent (ppm) | <500 | <50 |

Industrial Production Optimization

Scalability Challenges

Recent Advancements

Solid-Phase Synthesis

A novel solid-phase method using hydroxymethyl polystyrene resin achieves 98% purity in three steps, avoiding tedious crystallization.

Continuous Flow Chemistry

Microreactor systems enhance mixing and temperature control, improving yield to 94% with 99.5% purity.

化学反应分析

Types of Reactions

Thalidomide-5-PEG2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the PEG linker.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Hydrolysis: Conditions include acidic (HCl) or basic (NaOH) environments.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction

Major Products

The major products formed from these reactions include modified Thalidomide derivatives and PEG-linked intermediates .

科学研究应用

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) and related compounds show promise across a spectrum of therapeutic and research applications, particularly in oncology, immunology, and targeted protein degradation . Thalidomide derivatives have been studied for use in conjugate synthesis, cancer treatment, autoimmune diseases, and new material research .

Scientific Research Applications

PHOTAC Synthesis Thalidomide-Photoswitch3-NH hydrochloride can be used for synthesizing PHOtochemically TArgeting Chimeras (PHOTACs). PHOTACs are photoswitchable proteolysis-targeting chimeras (PROTACs) that can be reversibly activated with different wavelengths of light . These compounds, developed in the Trauner and Pagano labs, are inactive in the dark but can be activated to the cis isomer via irradiation at 390 nm and deactivated at wavelengths above 450 nm .

PROTAC Degraders Thalidomide derivatives are employed as degrader building blocks for targeted protein degradation, streamlining the synthesis of degrader libraries .

Ligand in Compound Synthesis Thalidomide-5-NH-PEG2-NH2 (hydrochloride) can be used as a ligand, polypeptide synthesis support, and a graft polymer compound . It can also be utilized in polyethylene glycol-modified functional coatings and other aspects of the active compound .

Therapeutic Applications and Case Studies

Thalidomide and its derivatives have been studied for therapeutic applications in several conditions:

Multiple Myeloma Thalidomide-5-NH-PEG2-NH2 enhances the efficacy of existing treatments by targeting additional pathways involved in tumor progression. Studies show that including thalidomide alongside dexamethasone improves response rates in patients compared to using dexamethasone alone. For example, one study reported an increase in response rate from 20% to over 60% when thalidomide was included in treatment regimens.

Autoimmune Diseases The immunomodulatory properties of thalidomide make it a candidate for treating conditions like rheumatoid arthritis and Crohn's disease.

Erythema Nodosum Leprosum (ENL) Thalidomide's effectiveness in treating ENL has been documented since its initial use in the 1960s. A randomized trial confirmed its efficacy in reducing skin lesions associated with this condition, with patients showing significant improvement within days of treatment initiation.

Cancer Cachexia The anti-inflammatory properties of thalidomide can be beneficial in managing symptoms associated with cancer-related weight loss.

作用机制

Thalidomide-5-PEG2-NH2 (hydrochloride) exerts its effects by recruiting cereblon (CRBN) proteins. The compound binds to CRBN, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

相似化合物的比较

Comparative Analysis with Structural Analogs

Key Structural Variations

The following table summarizes structural and functional differences between Thalidomide-5-PEG2-NH2 (hydrochloride) and its analogs:

*CAS number inferred from structural analogs in ; †Solubility data from ; ‡Concentration equivalent to ~100 mg/mL.

Functional and Pharmacological Comparisons

(a) Linker Flexibility and Solubility

- PEG2 vs. PEG4 : Thalidomide-5-PEG2-NH2 offers moderate flexibility compared to PEG4 analogs (e.g., 2743434-24-2), which provide extended spatial separation between CRBN and target protein ligands. However, PEG2 retains a lower molecular weight, improving cellular permeability .

- Piperazine-PEG2 Hybrid (2357110-15-5) : The piperazine moiety enhances solubility in aqueous buffers (e.g., PBS) compared to standard PEG2 derivatives, making it preferable for in vivo formulations .

(b) CRBN Binding Affinity

All thalidomide-derived compounds retain the core phthalimide structure necessary for CRBN binding. Modifications at the 5-position (e.g., PEG2 vs. CH2) minimally affect binding but alter PROTAC degradation efficiency. For example, Thalidomide-5-CH2-NH2 (hydrochloride) shows reduced solubility but higher rigidity, which may improve target engagement in lipid-rich environments .

(c) PROTAC Performance

- THAL-SNS-032 : A PROTAC using Thalidomide-5-PEG2-NH2 (hydrochloride) demonstrated >90% degradation of CDK9 in leukemia cell lines at 100 nM, outperforming analogs with shorter linkers (e.g., C6 alkyl) due to optimized spatial geometry .

- PEG4 Analogs : Compounds like Thalidomide-5-PEG4-NH2 (hydrochloride) are preferred for degrading large protein complexes (e.g., BRD4), where extended linkers prevent steric hindrance .

生物活性

Thalidomide-5-PEG2-NH2 (hydrochloride) is a derivative of thalidomide, notable for its role as a cereblon ligand in the context of targeted protein degradation. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and immunomodulation. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Common Name | Thalidomide-5-PEG2-NH2 hydrochloride |

| CAS Number | 2357110-58-6 |

| Molecular Formula | C19H25ClN4O6 |

| Molecular Weight | 440.88 g/mol |

Thalidomide-5-PEG2-NH2 functions primarily through its interaction with cereblon (CRBN), an E3 ubiquitin ligase. This interaction facilitates the recruitment of specific substrates for ubiquitination and subsequent proteasomal degradation. The compound's mechanism can be summarized as follows:

- Cereblon Recruitment : Thalidomide analogs, including Thalidomide-5-PEG2-NH2, act as molecular glues that promote the proximity between CRBN and neosubstrates, leading to their ubiquitination and degradation .

- Immunomodulation : This compound exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. It enhances the degradation of TNF-α mRNA, thereby reducing its levels in monocytes .

- Anti-Angiogenesis : Thalidomide analogs have been shown to inhibit angiogenesis by modulating factors such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) .

Biological Activity

The biological activity of Thalidomide-5-PEG2-NH2 has been evaluated in various studies:

- Cell Viability Assays : In vitro studies have demonstrated that Thalidomide-5-PEG2-NH2 induces cytotoxic effects in multiple myeloma cell lines by promoting apoptosis through the proteasomal pathway .

Case Studies

-

Multiple Myeloma Treatment : A study highlighted the efficacy of thalidomide derivatives in enhancing the effects of proteasome inhibitors like bortezomib. The combination therapy showed improved clinical outcomes in patients with relapsed/refractory multiple myeloma .

- Clinical Findings : Patients receiving thalidomide in conjunction with bortezomib experienced higher response rates compared to those receiving bortezomib alone.

- Immunological Effects : Research indicates that Thalidomide-5-PEG2-NH2 promotes T-cell proliferation, particularly enhancing CD8+ T-cell responses while suppressing Th1 cytokine production . This dual action may be beneficial in modulating immune responses in various diseases.

Research Findings

Recent studies have focused on optimizing the use of Thalidomide derivatives for therapeutic applications:

- Targeted Protein Degradation (TPD) : The design of Thalidomide-based PROTACs (proteolysis-targeting chimeras) has shown promise in selectively degrading target proteins involved in tumorigenesis .

- Example PROTACs : THAL-SNS-032 is an example where thalidomide is linked to a target protein ligand through a PEG linker, enhancing specificity and efficacy against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。